molecular formula C9H5ClO3 B6603770 5-chloro-1-benzofuran-7-carboxylic acid CAS No. 99517-24-5

5-chloro-1-benzofuran-7-carboxylic acid

Cat. No. B6603770
Key on ui cas rn: 99517-24-5
M. Wt: 196.58 g/mol
InChI Key: QLTJKHWDTGNPLT-UHFFFAOYSA-N
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Patent
US04888353

Procedure details

A solution of 7-carbomethoxy-5-chlorobenzo[b]furan (6c) (3.02 g, 14.3 mmol) containing potassium hydroxide (3.22 g) in 100 ml of aqueous methanol (CH3OH/H2O=3/2) was stirred at room temperature overnight. The mixture was concentrated under reduced pressure. The residue was acidified with conc. HCl to pH of about 1, cooled in freezer for several hours and filtered to give 7c as an off-white solid (2.65 g, 94.3%), mp 212°-215° C. NMR (DMSO-d6) δ 8.0-6.87 (m, 5H, aromatic protons and OH).
Name
7-carbomethoxy-5-chlorobenzo[b]furan
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94.3%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:10]2[O:11][CH:12]=[CH:13][C:9]=2[CH:8]=[C:7]([Cl:14])[CH:6]=1)([O:3]C)=[O:2].[OH-].[K+]>CO>[Cl:14][C:7]1[CH:6]=[C:5]([C:1]([OH:3])=[O:2])[C:10]2[O:11][CH:12]=[CH:13][C:9]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
7-carbomethoxy-5-chlorobenzo[b]furan
Quantity
3.02 g
Type
reactant
Smiles
C(=O)(OC)C1=CC(=CC2=C1OC=C2)Cl
Name
Quantity
3.22 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled in freezer for several hours
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC2=C(OC=C2)C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 94.3%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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